The compound (4aalpha,7beta,8aalpha)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran, also known by its CAS number 93904-60-0, is a complex organic molecule belonging to the class of benzopyrans. Its molecular formula is , and it has a molecular weight of approximately 198.32 g/mol. This compound is of interest due to its unique structural features and potential applications in various scientific fields.
This compound can be sourced from various chemical suppliers and databases, including Sigma-Aldrich and PubChem. It is typically synthesized in laboratory settings for research purposes and is not commonly found in nature.
The compound is classified within the category of benzopyrans, which are bicyclic compounds containing a benzene ring fused to a pyran ring. Benzopyrans are known for their diverse biological activities and are often studied for their pharmacological properties.
The synthesis of (4aalpha,7beta,8aalpha)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran can be achieved through several methods:
Technical details regarding specific reaction conditions (such as temperature, pressure, and solvents) are essential for optimizing yield and purity.
The molecular structure of (4aalpha,7beta,8aalpha)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran can be represented using various structural formulas:
CC1C2CC(CCC2(C=CC1=O)C)C(C)(C)O
MSSWKGZMPUXALD-UHFFFAOYSA-N
The compound exhibits a complex three-dimensional structure with multiple stereocenters that contribute to its unique chemical properties. The arrangement of substituents around the benzopyran core plays a significant role in its reactivity and interaction with biological systems.
The reactivity of (4aalpha,7beta,8aalpha)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran can be analyzed through various chemical reactions:
Technical details such as reaction mechanisms and conditions are crucial for understanding these processes.
The mechanism of action for (4aalpha,7beta,8aalpha)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran is largely dependent on its interactions with biological targets:
Data on binding studies and pathway analyses provide insights into its potential therapeutic effects.
Relevant data regarding melting point and boiling point should be referenced from experimental studies.
(4aalpha,7beta,8aalpha)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran has potential applications in:
Research continues to explore its full range of applications across different scientific disciplines.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7